
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is an organic compound with a unique structure that includes both an ester and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate typically involves the reaction of an appropriate alkyne with a carbonyl compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the alkyne is treated with a carbonyl compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(hydroxymethylidene)-3-oxobutanoate
- Methyl 2-(hydroxymethylidene)-3-oxopropanoate
Uniqueness
Methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in synthetic chemistry and various applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
831219-38-6 |
|---|---|
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
methyl 2-(hydroxymethylidene)-3-oxopent-4-ynoate |
InChI |
InChI=1S/C7H6O4/c1-3-6(9)5(4-8)7(10)11-2/h1,4,8H,2H3 |
InChI-Schlüssel |
CFUSLMBVYZFPKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CO)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
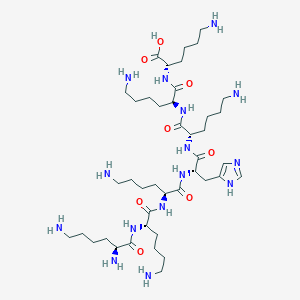
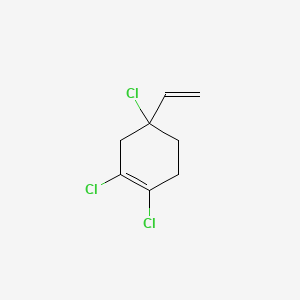
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
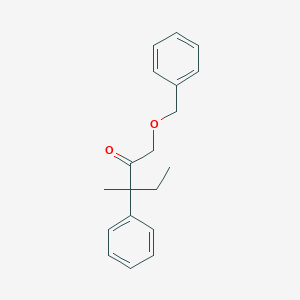

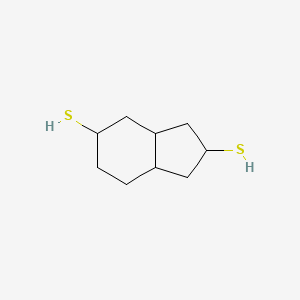
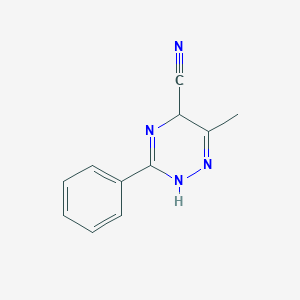
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
